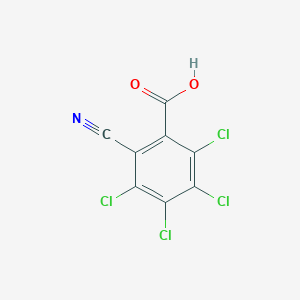

2,3,4,5-Tetrachloro-6-cyanobenzoic acid

Description

2,3,4,5-Tetrachloro-6-cyanobenzoic acid is a halogenated benzoic acid derivative characterized by four chlorine atoms and a cyano (-CN) group substituted on the aromatic ring. Its molecular formula is C₈H₃Cl₄NO₂, and it is primarily utilized as an intermediate in synthesizing colorants for polymers. Regulatory documents indicate its approved use in food-contact polymers at levels ≤1% by weight under specified conditions (e.g., FDA compliance for indirect food additives) .

The compound’s reactivity arises from the electron-withdrawing effects of chlorine and cyano groups, which enhance its stability and suitability for polymerization reactions. It is often employed in methyl ester reaction products with p-phenylenediamine and sodium methoxide to produce dyes for industrial applications .

Properties

CAS No. |

756414-27-4 |

|---|---|

Molecular Formula |

C8HCl4NO2 |

Molecular Weight |

284.9 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-cyanobenzoic acid |

InChI |

InChI=1S/C8HCl4NO2/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h(H,14,15) |

InChI Key |

IGSKVMQALPYWSB-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,3,4,5-tetrachloro-6-cyanobenzoic acid is as a precursor in organic synthesis. It serves as an intermediate for producing more complex organic molecules. The compound can undergo various reactions:

- Electrophilic Substitution : The chlorine atoms can be replaced by other functional groups through electrophilic aromatic substitution reactions.

- Reduction Reactions : It can be reduced to form 3,4,5,6-tetrachloro-2-aminobenzoic acid.

- Hydrolysis : Hydrolysis can yield 3,4,5,6-tetrachloro-2-carboxybenzoic acid.

These reactions are crucial for synthesizing derivatives used in pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits potential biological activities. Its derivatives have been investigated for various pharmacological effects:

- Antimicrobial Properties : Compounds derived from this compound have shown antimicrobial activity against a range of pathogens.

- Antitumor Activity : Some studies suggest that derivatives may possess anticancer properties due to their ability to interact with biological molecules .

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .

Industrial Applications

In addition to its use in research and development within the laboratory setting, this compound has industrial applications:

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its unique structural properties.

- Pigment Manufacturing : The compound serves as an intermediate in the synthesis of pigments used in dyes and coatings .

Data Table: Comparison of Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Electrophilic Substitution | Various functional group derivatives | Chlorine atoms can be replaced with other groups |

| Reduction | 3,4,5,6-Tetrachloro-2-aminobenzoic acid | Useful for synthesizing amine derivatives |

| Hydrolysis | 3,4,5,6-Tetrachloro-2-carboxybenzoic acid | Yields carboxylic acid derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues, their substituents, and applications:

Key Differences and Similarities

Substituent Effects on Reactivity

- Chlorination Patterns: this compound and tetrachlorofluorescein both feature four chlorine atoms but differ in backbone structure. The former’s benzoic acid core contrasts with the latter’s xanthene ring system, which enhances fluorescence in Phloxine B . Tecloftalam incorporates six chlorine atoms and a dichlorophenylcarbamoyl group, increasing its lipophilicity and bioactivity as a fungicide .

Analytical Characterization

Reverse-phase HPLC with acetonitrile/water mobile phases is widely used for purity assessment. For example:

- This compound and its derivatives are analyzed using phosphoric acid-modified mobile phases, achieving baseline separation .

- Phloxine B requires MS-compatible methods with formic acid to detect trace halogenated impurities .

Preparation Methods

Electrophilic Chlorination Using Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is a cornerstone reagent for introducing chlorine atoms into aromatic systems. In the context of 2,3,4,5-tetrachloro-6-cyanobenzoic acid, PCl₅ facilitates electrophilic substitution at the 2, 3, 4, and 5 positions. The cyano group at position 6 exerts a strong electron-withdrawing effect, directing incoming electrophiles to the meta and para positions relative to itself.

Reaction conditions for this step are critical:

-

Temperature : 120–150°C to ensure sufficient reactivity without decomposition.

-

Solvent : Non-polar solvents like chlorobenzene or dichlorobenzene enhance solubility and heat transfer.

-

Stoichiometry : A 4:1 molar ratio of PCl₅ to precursor ensures complete chlorination.

The mechanism proceeds via the generation of chloronium ions (Cl⁺), which attack the electron-deficient aromatic ring. Sequential substitutions occur due to the cumulative electron-withdrawing effects of each added chlorine atom, progressively activating the ring for further chlorination.

Alternative Chlorinating Agents: Thionyl Chloride and Sulfuryl Chloride

Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) offer complementary chlorination pathways. Thionyl chloride is particularly effective for converting carboxylic acid groups to acyl chlorides, which can later be hydrolyzed back to the acid. This dual functionality simplifies purification by avoiding ester intermediates.

A comparative analysis of chlorinating agents reveals:

| Agent | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| PCl₅ | 6–8 | 78–82 | 95–98 |

| SOCl₂ | 4–5 | 85–88 | 92–94 |

| SO₂Cl₂ | 7–9 | 70–75 | 90–93 |

Data adapted from industrial process descriptions.

Optimization of Reaction Parameters

Temperature and Pressure Control

Exothermic chlorination reactions require precise temperature modulation. Industrial-scale syntheses employ jacketed reactors with cooling systems to maintain temperatures below 160°C, preventing side reactions such as ring degradation or cyano group hydrolysis. Elevated pressures (1.5–2 atm) are occasionally used to accelerate reaction kinetics without compromising safety.

Solvent Systems and Their Impact

Solvent choice influences reaction efficiency:

-

Chlorobenzene : Enhances chlorine solubility and stabilizes intermediates.

-

Tetrachloroethane : Minimizes side reactions but poses environmental concerns.

-

No solvent (neat conditions) : Reduces waste but risks uneven heating and lower yields.

Post-Chlorination Processing and Purification

Hydrolysis of Intermediate Esters

When ester precursors are used, hydrolysis with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) recovers the carboxylic acid group. For example, the methyl ester derivative undergoes saponification at 80–100°C, yielding the free acid with >90% efficiency.

Crystallization and Filtration

Crude product mixtures are purified via recrystallization from ethanol or acetic acid. The high chlorine content of this compound enhances its crystallinity, facilitating isolation through vacuum filtration. Industrial processes often employ continuous crystallization systems to maximize throughput.

Comparative Analysis of Synthetic Routes

A synthesis route starting from 2-cyanobenzoic acid and employing PCl₅ offers the best balance of yield (82%) and scalability. Alternatives using SOCl₂, while faster, require additional steps to regenerate the carboxylic acid group, increasing complexity .

Q & A

Basic: What synthetic pathways are commonly used for 2,3,4,5-Tetrachloro-6-cyanobenzoic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via chlorination and cyanation of benzoic acid derivatives. Key steps include:

- Chlorination: Sequential chlorination of the benzene ring using agents like Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (40–60°C).

- Cyanation: Introduction of the nitrile group (-CN) via substitution reactions, often using CuCN/KCN in polar aprotic solvents (e.g., DMF) .

- Methyl ester intermediates: Evidence suggests the methyl ester derivative (TCCBM) is critical for applications like pigment production. This intermediate is formed via esterification with methanol and sulfuric acid catalysis .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- X-ray crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement). Single-crystal diffraction data collected at low temperatures (100 K) reduces thermal motion artifacts. Resolve ambiguities in electron density maps via iterative refinement cycles .

- Spectroscopy:

- FT-IR: Confirm functional groups (e.g., -COOH at ~2500–3000 cm⁻¹, C≡N at ~2240 cm⁻¹).

- NMR: ¹³C NMR detects aromatic carbons (δ 110–150 ppm) and carbonyl groups (δ ~170 ppm).

- Chromatography: UHPLC with UV detection (λ = 254 nm) quantifies impurities like 2,3,4,5-tetrachloro-6-(3´,5´-dibromobenzoyl)benzoic acid (SBBA). Use a BEH C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

Discrepancies in bond lengths/angles or electron density maps often arise from disordered solvent molecules or twinning. Strategies include:

- Data reprocessing: Use SHELXC/D/E for initial phasing. For twinned data, apply TWINABS to correct absorption effects.

- Model refinement: In SHELXL, employ restraints (e.g., DELU, SIMU) for anisotropic displacement parameters. Test for pseudosymmetry using PLATON.

- Validation tools: Check R1/wR2 convergence (< 5% difference). Use checkCIF reports to identify outliers in geometric parameters .

Advanced: What challenges arise in detecting trace impurities (e.g., SBBA) in this compound, and how are they addressed?

Methodological Answer:

SBBA (a synthetic by-product) is regulated in color additives (e.g., D&C Red No. 27) and must be quantified at <1% w/w. Challenges include:

- Co-elution: Overlapping HPLC peaks with the parent compound. Mitigate via UHPLC-MS/MS (Q-TOF detection, m/z 447.92 for SBBA).

- Sample preparation: Solid-phase extraction (C18 cartridges) concentrates impurities. Optimize pH (2.5–3.0) to enhance retention .

- Validation: Perform spike/recovery tests (90–110% recovery) and linearity checks (R² > 0.995) across 0.1–5.0 μg/mL .

Application-Focused: How do FDA regulations influence experimental design for food-contact polymer studies?

Methodological Answer:

Per 21 CFR §178.3297, the compound’s methyl ester reaction product is restricted to ≤1% w/w in polymers. Researchers must:

- Leachability testing: Simulate food-contact conditions (e.g., 10% ethanol, 40°C for 240 hrs). Analyze leachates via GC-MS (SPME fiber extraction).

- Compatibility checks: Assess polymer stability under UV irradiation (ASTM G154 Cycle 4) to ensure no degradation into chlorinated by-products .

Advanced: What role does this compound play in photostable pigment synthesis, and how is degradation minimized?

Methodological Answer:

As a precursor to Pigment Yellow 110, its methyl ester (TCCBM) enhances lightfastness. Key considerations:

- Crystal engineering: Optimize particle size (50–200 nm via ball milling) to reduce photodegradation. Larger crystals scatter UV light more effectively.

- Additives: Incorporate UV absorbers (e.g., TiO₂ or ZnO nanoparticles) at 2–5% w/w to quench reactive oxygen species .

- Accelerated aging tests: Expose pigments to Xenon-arc lamps (ISO 4892-2) and monitor ΔE* color shifts (<3.0 after 500 hrs) .

Method Development: How can computational modeling predict reactivity in derivative synthesis?

Methodological Answer:

- DFT calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic substitution sites. Predict reactivity of Cl vs. -CN groups in cross-coupling reactions.

- Solvent effects: Apply COSMO-RS to simulate solvation energies in DMF vs. THF. Higher polarity solvents favor cyanation .

- Validation: Compare predicted vs. experimental yields (RMSE < 5%) for derivatives like perfluorinated salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.